molecular formula C9H4Cl2O2S B1298899 3,4-Dichloro-1-benzothiophene-2-carboxylic acid CAS No. 34576-95-9

3,4-Dichloro-1-benzothiophene-2-carboxylic acid

Cat. No. B1298899
CAS RN: 34576-95-9
M. Wt: 247.1 g/mol
InChI Key: OIWHDKKVGXWDEW-UHFFFAOYSA-N
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Description

3,4-Dichloro-1-benzothiophene-2-carboxylic acid is a chlorinated benzothiophene derivative. Benzothiophenes are sulfur-containing heterocyclic compounds that have a benzene ring fused to a thiophene ring. These compounds are of interest due to their diverse range of biological activities and their applications in the synthesis of pharmaceuticals and materials with unique properties.

Synthesis Analysis

The synthesis of benzothiophene derivatives can be complex due to the reactivity of the thiophene ring. In one study, polysubstituted benzothiophenes were synthesized via a samarium diiodide-promoted three-component coupling reaction involving thiophene-2-carboxylate and ketones . This method could potentially be adapted for the synthesis of 3,4-dichloro-1-benzothiophene-2-carboxylic acid by choosing appropriate chlorinated ketone substrates.

Molecular Structure Analysis

The molecular structure of benzothiophene derivatives is characterized by the presence of a thiophene ring fused to a benzene ring. The chloro substituents in the 3,4-positions of the benzothiophene ring would influence the electronic properties of the molecule, potentially affecting its reactivity and interactions with other molecules. Structural analysis is typically performed using techniques such as NMR and mass spectrometry, as seen in the synthesis of a related compound .

Chemical Reactions Analysis

Benzothiophene derivatives undergo various chemical reactions, including nitration, halogenation, and alkylation. For instance, nitration of benzo[b]thiophen-2-carboxylic acid results in a mixture of substitution products, demonstrating the reactivity of the benzothiophene core under electrophilic aromatic substitution conditions . These reactions are crucial for further functionalization of the benzothiophene scaffold.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiophene derivatives are influenced by their molecular structure. The presence of electron-withdrawing groups such as chloro substituents would affect the compound's acidity, boiling point, and solubility. These properties are essential for the practical application and handling of the compound in various chemical processes.

Scientific Research Applications

  • Dye-Sensitized Solar Cells and Organic Photovoltaics

    • Field : Physical Chemistry
    • Application Summary : Benzothieno3,2-bbenzothiophene (BTBT) derivatives have been utilized in dye-sensitized solar cells (DSSCs) and organic photovoltaics (OPVs) as an alternative to fullerene .
    • Methods of Application : The BTBT derivatives were designed and synthesized, and their aggregation-induced emission (AIE) and mechanofluorochromic (MFC) behaviour were reported for the first time .
    • Results : The donor–π–acceptor–π–donor-integrated BTBT-TPE showed AIE whereas BTBT-NMe showed aggregation-caused quenching (ACQ), as evident by their quantum yield and lifetime results .
  • Synthesis of Thiophene Derivatives

    • Field : Organic Chemistry
    • Application Summary : Thiophene-based analogs are a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
    • Methods of Application : The synthesis of thiophene derivatives involves heterocyclization of various substrates .
    • Results : Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors. They have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements include H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3,4-dichloro-1-benzothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2O2S/c10-4-2-1-3-5-6(4)7(11)8(14-5)9(12)13/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIWHDKKVGXWDEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=C(S2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80356057
Record name 3,4-dichloro-1-benzothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichloro-1-benzothiophene-2-carboxylic acid

CAS RN

34576-95-9
Record name 3,4-Dichlorobenzo[b]thiophene-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34576-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-dichloro-1-benzothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dichloro-1-benzothiophene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Wu, M Wu, Q Wang, J Han, M Liu - Sensors and Actuators B: Chemical, 2023 - Elsevier
Intramolecular catalytic hairpin assembly (intraCHA) has recently been developed. However, non-nucleic acid-initiated intraCHA is rarely explored. The only protein-initiated intraCHA …
Number of citations: 2 www.sciencedirect.com
Q Zhang, C Su, JG Qiu, BH Jiang, C Zhang - Coordination Chemistry …, 2023 - Elsevier
To maintain the stability and integrity of cellular genomic DNA, DNA repair enzymes catalyze the repair of DNA damage caused by exogenous and endogenous factors through various …
Number of citations: 1 www.sciencedirect.com

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